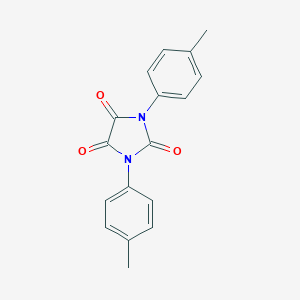![molecular formula C26H19N5OS B307234 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307234.png)
2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone, commonly known as FPTH, is a thiazolidinone derivative that has been widely studied for its potential applications in scientific research. FPTH is a potent inhibitor of histone acetyltransferases (HATs), enzymes that play a crucial role in the regulation of gene expression. In recent years, FPTH has gained attention for its potential use in cancer research and other fields.
Mecanismo De Acción
FPTH works by binding to the active site of HAT enzymes, preventing them from acetylating histone proteins. Histone acetylation is a key step in the regulation of gene expression, and 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone play a crucial role in this process. By inhibiting HAT activity, FPTH can alter the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
FPTH has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, FPTH has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. FPTH has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FPTH is its high potency and specificity for HAT inhibition. FPTH has been shown to be a more potent inhibitor of 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone than other compounds such as anacardic acid. However, one limitation of FPTH is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research on FPTH. One area of interest is the development of FPTH analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of FPTH in combination with other drugs or therapies to enhance its anti-cancer effects. Additionally, FPTH may have potential applications in other fields such as epigenetics and gene therapy.
Métodos De Síntesis
The synthesis of FPTH involves the condensation of 2-furaldehyde with 3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and produces high yields of the desired product.
Aplicaciones Científicas De Investigación
FPTH has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. FPTH works by inhibiting the activity of 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone, which are overexpressed in many types of cancer and play a key role in the regulation of gene expression. By inhibiting HAT activity, FPTH can prevent the expression of genes that promote cancer growth and proliferation.
Propiedades
Fórmula molecular |
C26H19N5OS |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
2-N-[(E)-furan-2-ylmethylideneamino]-4-N,5-N,3-triphenyl-1,3-thiazolidine-2,4,5-triimine |
InChI |
InChI=1S/C26H19N5OS/c1-4-11-20(12-5-1)28-24-25(29-21-13-6-2-7-14-21)33-26(30-27-19-23-17-10-18-32-23)31(24)22-15-8-3-9-16-22/h1-19H/b27-19+,28-24?,29-25?,30-26- |
Clave InChI |
LDRPNWYYHFXLJS-NNNCXPDWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)S/C(=N\N=C\C4=CC=CO4)/N2C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=CC=CO4)N2C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=CC=CO4)N2C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(acetylanilino)-N-phenyl-2-(phenylimino)ethanimidoyl]-N-phenylacetamide](/img/structure/B307151.png)
![[[(E)-(6-oxo-4-pyrrolidin-1-ylcyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B307153.png)
![methyl N'-[(Z)-(4-chlorophenyl)methylideneamino]carbamimidothioate](/img/structure/B307154.png)
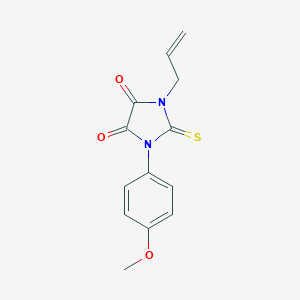
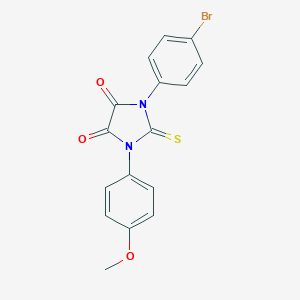
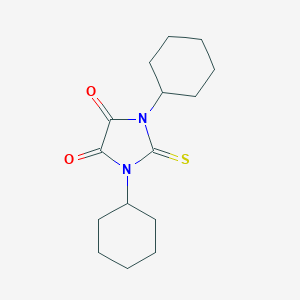
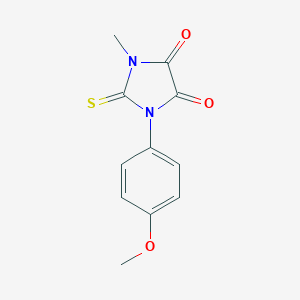
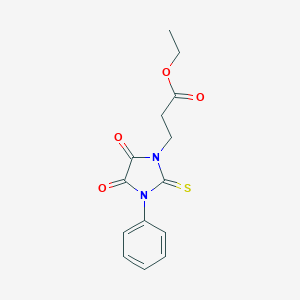
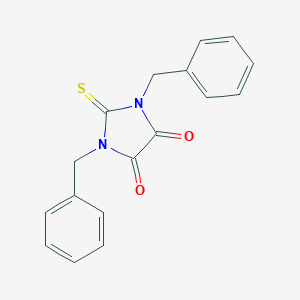
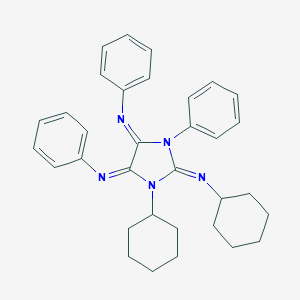
![N-[1,3-diphenyl-4,5-bis(phenylimino)imidazolidin-2-ylidene]-4-methoxybenzamide](/img/structure/B307168.png)
